molecular formula C11H11N3O2 B11403667 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11403667
M. Wt: 217.22 g/mol
InChI Key: WZOLXESQKZURDJ-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-methyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their functions. Additionally, the compound can interfere with cellular pathways, affecting processes such as DNA replication, protein synthesis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl groups on both the benzamide and oxadiazole moieties enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H11N3O2/c1-7-5-3-4-6-9(7)11(15)12-10-8(2)13-16-14-10/h3-6H,1-2H3,(H,12,14,15)

InChI Key

WZOLXESQKZURDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NON=C2C

Origin of Product

United States

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